molecular formula C19H31NO6 B4002205 N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4002205
M. Wt: 369.5 g/mol
InChI Key: JNYXDQTVMRVGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C19H31NO6 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-sec-butylphenoxy)propyl](3-methoxypropyl)amine oxalate is 369.21513771 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress and Inflammation

Research indicates that exposure to certain phenols and parabens during pregnancy may be related to oxidative stress and inflammation. This connection is significant because it could influence birth outcomes and other adverse health effects. A study examining urinary phenol and paraben concentrations among pregnant women found associations with markers of oxidative stress and inflammation, highlighting the potential health risks these compounds pose (Watkins et al., 2015).

Exposure Assessment

Understanding the extent of human exposure to environmental chemicals, including phenolic compounds, is critical for assessing potential health risks. Studies measuring urinary concentrations of bisphenol A (BPA) and nonylphenol in populations indicate widespread exposure, suggesting the need for further research to determine the best biomarkers for assessing exposure to these and other similar compounds (Calafat et al., 2004). Another study focused on the oxidative stress-related parameters in the liver of non-alcoholic fatty liver disease patients, illustrating the role of oxidative stress in disease pathogenesis, potentially exacerbated by exposure to environmental chemicals (Videla et al., 2004).

Environmental and Health Impact

Investigations into the environmental and health impact of phenolic endocrine-disrupting chemicals (EDCs) underscore the ubiquity of these substances in daily life and their potential to disrupt endocrine function. For instance, a study detected phenolic EDCs in maternal blood plasma and amniotic fluid, indicating prenatal exposure and suggesting that maternal exposure is positively associated with fetal exposure, which could have implications for fetal development (Shekhar et al., 2017).

Properties

IUPAC Name

N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-4-15(2)16-9-5-6-10-17(16)20-14-8-12-18-11-7-13-19-3;3-1(4)2(5)6/h5-6,9-10,15,18H,4,7-8,11-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYXDQTVMRVGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.